3-Benzoylpiperidine hcl

Description

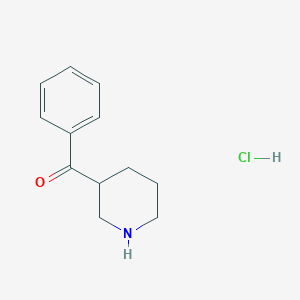

Structure

3D Structure of Parent

Properties

IUPAC Name |

phenyl(piperidin-3-yl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11;/h1-3,5-6,11,13H,4,7-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNODEQCNDLADAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5562-52-7 | |

| Record name | 3-benzoylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Benzoylpiperidine Hydrochloride

Introduction

3-Benzoylpiperidine hydrochloride is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Structurally, it features a piperidine ring substituted at the 3-position with a benzoyl group. This arrangement provides a versatile scaffold for the synthesis of more complex molecules, particularly those targeting the central nervous system (CNS). The benzoylpiperidine fragment is recognized as a privileged structure, meaning it is a molecular framework that can bind to multiple biological targets with high affinity.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of 3-Benzoylpiperidine hydrochloride, offering valuable insights for researchers in the field.

Chemical Structure and Identification

The core structure of 3-Benzoylpiperidine hydrochloride consists of a saturated six-membered heterocycle containing nitrogen (piperidine) and an attached phenyl ketone (benzoyl) moiety. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for experimental handling and biological testing.

-

IUPAC Name: Phenyl(piperidin-3-yl)methanone hydrochloride

-

Molecular Weight: 225.717 g/mol [3]

The presence of the nitrogen atom in the piperidine ring and the carbonyl group of the benzoyl moiety makes this compound a key intermediate for further chemical modifications.

Physicochemical Properties

The physical and chemical properties of 3-Benzoylpiperidine hydrochloride are essential for its application in synthesis and drug formulation. A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆ClNO | [3][4][5] |

| Molecular Weight | 225.717 g/mol | [3] |

| Appearance | Typically a solid or colorless oil. | [3] |

| Solubility | Soluble in water and organic solvents like methanol and dichloromethane. | [3] |

| Purity | Commercially available in various purities, often ≥95-98%. | [4][6] |

| Storage Temperature | Recommended storage at 2-8°C. | [6] |

Synthesis and Reactivity

The synthesis of the benzoylpiperidine fragment is generally straightforward, involving safe and cost-effective reagents, which contributes to its frequent use in drug design.[1] A common synthetic route to 3-Benzoylpiperidine involves the reduction of 3-Benzoylpyridine.

A representative synthesis is the reduction of 3-benzoylpyridine using a catalytic system. For instance, trichlorosilane in the presence of a catalyst can be used to reduce the pyridine ring to a piperidine ring.[3]

Reaction Scheme: 3-Benzoylpyridine → 3-Benzoylpiperidine

The general procedure involves stirring 3-benzoylpyridine with a catalyst like N,N,N,N,N,N-hexamethylphosphoric triamide (HMPA) in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere. Trichlorosilane is then added, and the reaction proceeds at room temperature.[3] After the reaction is complete, it is quenched with water, and the pH is adjusted. The product is then extracted, dried, and purified, typically using column chromatography.[3]

Caption: Synthesis of 3-Benzoylpiperidine via Reduction.

Pharmacological Profile and Applications

The benzoylpiperidine scaffold is a key component in a variety of pharmacologically active compounds. Its presence is notable in the structure of potent 5-HT₂A receptor antagonists like ketanserin and altanserin, which are used in studies of atypical antipsychotic agents.[2] Derivatives of 3-benzoylpiperidine are explored for their potential in treating a range of CNS disorders. The ability to modify the piperidine nitrogen allows for the introduction of different substituents, leading to a diverse library of compounds for structure-activity relationship (SAR) studies.

Analytical Characterization: A Protocol for HPLC Analysis

Ensuring the purity and identity of 3-Benzoylpiperidine HCl is critical for its use in research and development. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose. A patent for the analysis of a related compound, 3-aminopiperidine, describes a method where it is first derivatized with benzoyl chloride and then analyzed by HPLC.[7] A similar approach can be adapted for this compound.

Objective: To determine the purity of a this compound sample using reverse-phase HPLC with UV detection.

Materials and Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (for pH adjustment)

-

Volumetric flasks, pipettes, and vials

Experimental Protocol:

-

Mobile Phase Preparation:

-

Prepare a phosphate buffer solution (e.g., 0.01 M) in water.

-

The mobile phase can be a mixture of the phosphate buffer and an organic solvent like acetonitrile or methanol. A typical starting ratio could be 50:50 (v/v).[7][8]

-

Adjust the pH of the aqueous component to a suitable value (e.g., 3.0) with phosphoric acid.

-

Filter and degas the mobile phase before use.

-

-

Standard Solution Preparation:

-

Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Prepare a series of working standards by diluting the stock solution to different concentrations to establish a calibration curve.

-

-

Sample Solution Preparation:

-

Accurately weigh the this compound sample and dissolve it in the mobile phase to a concentration within the range of the calibration curve.

-

-

Chromatographic Conditions:

-

Analysis:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample solution and record the chromatogram.

-

Identify the peak corresponding to this compound by comparing its retention time with that of the standard.

-

Calculate the purity of the sample by comparing its peak area to the calibration curve.

-

Data Interpretation: The purity is expressed as a percentage, calculated from the area of the main peak relative to the total area of all peaks in the chromatogram.

Safety and Handling

While specific toxicity data for this compound is not extensively documented, it is prudent to handle it with the standard precautions for laboratory chemicals. Related compounds can be irritating to the eyes, respiratory system, and skin.[9][10] Therefore, appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a fume hood.

References

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review | MDPI [mdpi.com]

- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-BENZOYLPIPERIDINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. eMolecules this compound | 5562-52-7 | MFCD11846280 | 1g, Quantity: | Fisher Scientific [fishersci.com]

- 6. PHENYL(PYRROLIDIN-3-YL)METHANONE HCL | 25503-87-1 [sigmaaldrich.com]

- 7. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. chembk.com [chembk.com]

- 10. chembk.com [chembk.com]

Introduction: The 3-Benzoylpiperidine Scaffold as a Privileged Structure in CNS Drug Discovery

An In-Depth Technical Guide to the Mechanism of Action of 3-Benzoylpiperidine Derivatives in CNS Disorders

The phenyl(piperidin-4-yl)methanone, commonly referred to as the 3-benzoylpiperidine fragment, has emerged as a privileged structure in the field of medicinal chemistry.[1][2][3] This designation stems from its recurring presence in a multitude of bioactive small molecules that exhibit a broad spectrum of therapeutic effects, particularly in the realm of central nervous system (CNS) disorders.[1][3] Its metabolic stability and its role as a potential bioisostere of the piperazine ring make it a versatile and reliable chemical framework for drug design.[1][2] This guide provides a comprehensive overview of the mechanisms of action through which 3-benzoylpiperidine derivatives exert their effects on the CNS, with a focus on their interactions with key neurotransmitter systems implicated in psychiatric and neurodegenerative diseases.

The therapeutic potential of this scaffold extends to a variety of conditions, including psychosis, depression, anxiety, and neurodegenerative diseases like Alzheimer's.[1][3][4] The versatility of the 3-benzoylpiperidine moiety allows for chemical modifications that can fine-tune the pharmacological profile of the resulting compounds, enabling the development of agents with desired selectivity and potency for specific molecular targets within the CNS.

Core Mechanisms of Action: Modulation of Key Neurotransmitter Systems

The therapeutic effects of 3-benzoylpiperidine derivatives in the CNS are primarily attributed to their ability to modulate the activity of critical neurotransmitter systems, including the serotonergic, dopaminergic, and glutamatergic pathways.

Serotonergic and Dopaminergic Receptor Modulation: A Keystone for Antipsychotic and Antidepressant Activity

A significant body of research on 3-benzoylpiperidine derivatives has centered on their interactions with serotonin (5-HT) and dopamine (D) receptors, which are well-established targets for the treatment of schizophrenia, depression, and anxiety disorders.[1]

Many derivatives exhibit a strong affinity for the 5-HT2A receptor, often acting as potent antagonists.[1] The 3-benzoylpiperidine framework is a key component of established 5-HT2A antagonists like ketanserin and altanserin.[1][2] The antagonism of 5-HT2A receptors is a hallmark of atypical antipsychotics, contributing to their efficacy against the negative symptoms of schizophrenia and a reduced propensity to cause extrapyramidal side effects (EPS) compared to typical antipsychotics that primarily block D2 receptors.[1]

Furthermore, several 3-benzoylpiperidine derivatives have been developed as dual 5-HT7/5-HT2A receptor antagonists.[1] The 5-HT7 receptor is implicated in the regulation of mood, circadian rhythms, and cognition, making it an attractive target for the treatment of depression and cognitive deficits associated with schizophrenia. The simultaneous blockade of both 5-HT2A and 5-HT7 receptors may offer a synergistic therapeutic effect.[1]

In addition to their effects on the serotonergic system, many 3-benzoylpiperidine derivatives also interact with dopamine receptors, particularly the D2 subtype.[1] Some compounds act as mixed 5-HT2A and D2 receptor ligands.[1] The ratio of 5-HT2A to D2 receptor affinity is a critical determinant of a drug's antipsychotic profile. A higher affinity for 5-HT2A relative to D2 receptors is generally associated with an atypical profile and a lower risk of EPS.[1]

Below is a table summarizing the binding affinities of selected 3-benzoylpiperidine derivatives for various CNS receptors.

| Compound | Target Receptor | Binding Affinity (Ki or IC50 in nM) | Reference |

| Compound 31 | 5-HT2A | 1.1 (IC50) | [1] |

| Compound 31 | 5-HT1A | 68 (IC50) | [1] |

| Compound 32 | 5-HT2A | 6.0 (IC50) | [1] |

| Compound 32 | D2 | 12 (IC50) | [1] |

| Compound 33 | 5-HT2A | 2.4 (IC50) | [1] |

| Compound 63 | 5-HT7 | 2 (Ki) | [1] |

| Compound 63 | 5-HT2A | 4 (Ki) | [1] |

| Compound 64 | 5-HT7 | 2 (Ki) | [1] |

| Compound 64 | 5-HT2A | 27 (Ki) | [1] |

The following diagram illustrates the simplified signaling pathway of a 5-HT2A receptor and how a 3-benzoylpiperidine-based antagonist can modulate its activity.

Caption: Simplified 5-HT2A receptor signaling and its antagonism by a 3-benzoylpiperidine derivative.

Glutamatergic System Modulation: A Novel Avenue for Therapeutic Intervention

Dysfunction of the glutamatergic system, particularly hypofunction of the N-methyl-D-aspartate (NMDA) receptor, has been implicated in the pathophysiology of schizophrenia.[1] This has led to the exploration of therapeutic strategies aimed at modulating glutamatergic transmission.[1] Some 3-benzoylpiperidine derivatives have been investigated as ligands for metabotropic glutamate (mGlu) receptors.[1] Specifically, mGlu2/3 receptor agonists have shown promise in preclinical and clinical studies for the treatment of schizophrenia and anxiety disorders.[1] The development of 3-benzoylpiperidine-based compounds that target mGlu receptors represents an innovative approach to treating CNS disorders by addressing the underlying glutamatergic dysregulation.

Experimental Methodologies for Elucidating the Mechanism of Action

A variety of in vitro and in vivo experimental techniques are employed to characterize the pharmacological profile of novel 3-benzoylpiperidine derivatives.

In Vitro Assays

Radioligand Binding Assay Protocol

This protocol is used to determine the binding affinity of a test compound for a specific receptor.

-

Preparation of Cell Membranes: Homogenize tissues or cells expressing the receptor of interest (e.g., CHO cells transfected with the human 5-HT2A receptor) in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes and resuspend them in an assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand with known affinity for the receptor (e.g., [3H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound (the 3-benzoylpiperidine derivative).

-

Incubation: Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

-

Quantification of Radioactivity: Place the filter mat in a scintillation vial with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Functional Assay: Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2A)

This assay determines whether a compound acts as an agonist or an antagonist at a Gq-coupled receptor.

-

Cell Culture: Plate cells expressing the receptor of interest in a 96-well plate and grow them to confluence.

-

Loading with Calcium-Sensitive Dye: Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of the test compound to the wells. To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.

-

Measurement of Fluorescence: Use a fluorescence plate reader to measure the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: For agonists, plot the change in fluorescence against the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response). For antagonists, determine the IC50 by measuring the inhibition of the agonist-induced response.

Workflow for Preclinical CNS Drug Discovery

The following diagram outlines a typical workflow for the preclinical discovery and development of a novel 3-benzoylpiperidine derivative for a CNS disorder.

Caption: A generalized workflow for the preclinical discovery of CNS-active 3-benzoylpiperidine derivatives.

Conclusion and Future Perspectives

The 3-benzoylpiperidine scaffold is a cornerstone in the development of novel therapeutics for a range of CNS disorders. Its chemical tractability and the ability of its derivatives to interact with key neurotransmitter systems, particularly the serotonergic and dopaminergic systems, have cemented its status as a privileged structure in medicinal chemistry. The ongoing exploration of derivatives targeting the glutamatergic system and other novel CNS targets highlights the enduring potential of this versatile chemical framework.

Future research will likely focus on the design of multi-target ligands that can address the complex, multifactorial nature of many CNS disorders. By simultaneously modulating multiple pathological pathways, these next-generation 3-benzoylpiperidine derivatives may offer improved efficacy and a more favorable side-effect profile. Furthermore, a deeper understanding of the structure-activity relationships (SAR) will continue to guide the rational design of compounds with enhanced potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of more effective treatments for patients suffering from debilitating CNS conditions.

References

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease [mdpi.com]

An In-Depth Technical Guide to the Spectroscopic Data Analysis of 3-Benzoylpiperidine HCl

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Benzoylpiperidine hydrochloride, a compound of interest in pharmaceutical research and drug development. The benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of bioactive compounds.[1][2] A thorough understanding of its structural and spectroscopic properties is therefore crucial for researchers in the field. This document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices.

Molecular Structure and Spectroscopic Overview

3-Benzoylpiperidine HCl is the hydrochloride salt of 3-Benzoylpiperidine. The formation of the salt by protonation of the piperidine nitrogen significantly influences its physicochemical and spectroscopic properties. The structure consists of a piperidine ring substituted at the 3-position with a benzoyl group.

dot graph "" { layout=neato; node [shape=none, margin=0]; edge [arrowhead=none];

// Define nodes with labels and positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="-0.85,0.5!"]; C5 [label="C", pos="0.85,0.5!"]; N [label="NH₂⁺", pos="0,-1.5!", fontcolor="#EA4335"]; Cl [label="Cl⁻", pos="0.7,-2.2!", fontcolor="#34A853"]; C_benzoyl [label="C", pos="2.5,0.5!"]; O_benzoyl [label="O", pos="3.2,1.2!", fontcolor="#EA4335"]; C_phenyl1 [label="C", pos="3.2,-0.5!"]; C_phenyl2 [label="C", pos="4.5,-0.5!"]; C_phenyl3 [label="C", pos="5.2,0.5!"]; C_phenyl4 [label="C", pos="4.5,1.5!"]; C_phenyl5 [label="C", pos="3.2,1.5!"]; H1 [label="H", pos="-1.7,0.8!"]; H2 [label="H", pos="1.7,0.8!"]; H3 [label="H", pos="-1.8,-1.2!"]; H4 [label="H", pos="1.8,-1.2!"]; H5 [label="H", pos="-0.5,1.9!"]; H6 [label="H", pos="0.5,1.9!"]; H_N1 [label="H", pos="-0.5,-1.9!"]; H_N2 [label="H", pos="0.5,-1.9!"]; H_benzoyl_meta1 [label="H", pos="5.0,-1.2!"]; H_benzoyl_para [label="H", pos="6.0,0.5!"]; H_benzoyl_meta2 [label="H", pos="5.0,2.2!"]; H_benzoyl_ortho [label="H", pos="2.7,2.2!"];

// Define edges C1 -- C4; C1 -- C5; C4 -- C2; C2 -- N; N -- C3; C3 -- C5; C5 -- C_benzoyl; C_benzoyl -- O_benzoyl [style=double]; C_benzoyl -- C_phenyl1; C_phenyl1 -- C_phenyl2; C_phenyl2 -- C_phenyl3; C_phenyl3 -- C_phenyl4; C_phenyl4 -- C_phenyl5; C_phenyl5 -- C_phenyl1; }

Caption: Molecular structure of this compound.

An integrated analytical approach, combining NMR, IR, and MS, is essential for unambiguous structure elucidation and purity assessment. The following sections detail the analysis of each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Experimental Protocol: NMR

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[3] The choice of solvent is critical; for hydrochloride salts, polar solvents like DMSO-d₆ or D₂O are often preferred to ensure complete dissolution. The data presented here were obtained in CDCl₃.[4]

-

Instrumentation : Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[3][4]

-

¹H NMR Acquisition :

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate all signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition :

-

Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

-

A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the aromatic protons of the benzoyl group and the aliphatic protons of the piperidine ring.

Table 1: ¹H NMR Data for this compound in CDCl₃ (400 MHz) [4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.97-7.95 | m | 2H | ortho-protons (Benzoyl) |

| 7.58-7.55 | m | 1H | para-proton (Benzoyl) |

| 7.49-7.45 | m | 2H | meta-protons (Benzoyl) |

| 3.64-3.46 | m | 1H | Piperidine ring proton (CH) |

| 3.27-3.24 | m | 3H | Piperidine ring protons (CH₂) |

| 3.10 | d (J=12.3 Hz) | 1H | Piperidine ring proton (CH₂) |

| 2.90 | dd (J=12.4, 9.9 Hz) | 1H | Piperidine ring proton (CH₂) |

| 2.71-2.69 | m | 1H | Piperidine ring proton (CH) |

| 2.04-2.02 | m | 1H | Piperidine ring proton (CH₂) |

| 1.84-1.56 | m | 3H | Piperidine ring protons (CH₂) |

-

Aromatic Region (7.45-7.97 ppm) : The signals in this region are characteristic of a monosubstituted benzene ring. The downfield shift of the ortho-protons (7.97-7.95 ppm) is due to the deshielding effect of the adjacent carbonyl group.

-

Aliphatic Region (1.56-3.64 ppm) : The complex multiplets in this region correspond to the protons of the piperidine ring. The protonation of the nitrogen atom leads to a general downfield shift of the adjacent protons compared to the free base. The complexity arises from the conformational rigidity of the ring and the diastereotopic nature of the methylene protons.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for this compound in CDCl₃ (101 MHz) [4]

| Chemical Shift (δ, ppm) | Assignment |

| 202.4 | Carbonyl carbon (C=O) |

| 136.0 | Quaternary aromatic carbon (C) |

| 133.1 | para-aromatic carbon (CH) |

| 128.7 | ortho-aromatic carbons (CH) |

| 128.3 | meta-aromatic carbons (CH) |

| 48.9 | Piperidine ring carbon (CH) |

| 46.3 | Piperidine ring carbon (CH₂) |

| 44.7 | Piperidine ring carbon (CH₂) |

| 28.0 | Piperidine ring carbon (CH₂) |

| 25.4 | Piperidine ring carbon (CH₂) |

-

Carbonyl Signal (202.4 ppm) : The downfield signal is characteristic of a ketone carbonyl carbon.

-

Aromatic Signals (128.3-136.0 ppm) : Four distinct signals are observed for the six aromatic carbons, consistent with a monosubstituted benzene ring.

-

Aliphatic Signals (25.4-48.9 ppm) : These signals correspond to the five distinct carbon atoms of the piperidine ring. The carbons closer to the protonated nitrogen atom are generally shifted downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR

-

Sample Preparation :

-

KBr Pellet Method : Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg).[5] Press the mixture into a thin, transparent pellet using a hydraulic press.[5][6]

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[5] This method requires minimal sample preparation.[7]

-

-

Instrumentation : Acquire the spectrum using an FTIR spectrometer.

-

Data Acquisition :

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance.

-

IR Spectral Analysis

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-2700 | N-H stretch | Secondary ammonium salt (R₂NH₂⁺) |

| ~3100-3000 | C-H stretch (aromatic) | Benzoyl group |

| ~2950-2850 | C-H stretch (aliphatic) | Piperidine ring |

| ~1685 | C=O stretch | Ketone |

| ~1600, ~1450 | C=C stretch | Aromatic ring |

-

N-H Stretching : The most significant difference between the IR spectrum of the hydrochloride salt and the free base is the appearance of a broad absorption band in the 3000-2700 cm⁻¹ region, corresponding to the N-H stretching vibration of the secondary ammonium ion.

-

C=O Stretching : A strong absorption band around 1685 cm⁻¹ is expected for the carbonyl group of the benzoyl moiety.

-

C-H Stretching : Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: MS

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile/water.

-

Instrumentation : Use a mass spectrometer equipped with an electrospray ionization (ESI) source.[8][9] ESI is a soft ionization technique suitable for polar and thermally labile molecules.[8]

-

Data Acquisition :

-

Ionization Mode : Positive ion mode is typically used for piperidine derivatives due to the basicity of the nitrogen atom.[8]

-

Full Scan : Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS) : Perform a product ion scan on the precursor ion ([M+H]⁺) to obtain the fragmentation pattern. This involves collision-induced dissociation (CID) to break the molecule into smaller fragments.[9]

-

MS Spectral Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Table 4: High-Resolution Mass Spectrometry Data for 3-Benzoylpiperidine [4]

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ (C₁₂H₁₆NO)⁺ | 190.1226 | 190.1230 |

The observed m/z of 190.1230 corresponds to the protonated free base of 3-Benzoylpiperidine, as the HCl salt dissociates in the ESI source. This experimental value is in excellent agreement with the calculated mass, confirming the molecular formula.

Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 190.1 would reveal characteristic fragmentation pathways for piperidine derivatives. Common fragmentation patterns involve cleavages of the piperidine ring and reactions of its substituents.[8]

dot graph "" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Define nodes precursor [label="[M+H]⁺\nm/z 190.1", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; frag1 [label="Loss of H₂O\nm/z 172.1", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; frag2 [label="Loss of Benzene\nm/z 112.1", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; frag3 [label="Benzoyl Cation\nm/z 105.1", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; frag4 [label="Piperidinium Ring Fragments", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];

// Define edges precursor -> frag1 [label="- H₂O", color="#EA4335"]; precursor -> frag2 [label="- C₆H₆", color="#FBBC05"]; precursor -> frag3 [label="α-cleavage", color="#34A853"]; precursor -> frag4 [label="Ring Opening", color="#4285F4"]; }

Caption: Proposed ESI-MS/MS fragmentation of 3-Benzoylpiperidine.

-

Loss of Water : Neutral loss of water is a common fragmentation pathway for compounds containing a carbonyl group.[9][10][11]

-

α-Cleavage : Cleavage of the bond between the piperidine ring and the benzoyl group can lead to the formation of a stable benzoyl cation (m/z 105).

-

Ring Fission : The piperidine ring can undergo cleavage, leading to various smaller fragment ions.[8]

Integrated Spectroscopic Analysis Workflow

A systematic approach is crucial for the efficient and accurate analysis of spectroscopic data. The following workflow illustrates the logical progression from sample preparation to final structure confirmation.

dot graph "" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Define nodes start [label="Sample: this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="Sample Preparation\n(Dissolution/Pelletizing)"]; nmr [label="NMR Analysis\n(¹H, ¹³C)", fillcolor="#FBBC05", fontcolor="#202124"]; ir [label="IR Analysis\n(FTIR-ATR/KBr)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ms [label="MS Analysis\n(ESI-HRMS, MS/MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; nmr_interp [label="Interpret NMR Data\n(Connectivity, H/C framework)"]; ir_interp [label="Interpret IR Data\n(Functional Groups)"]; ms_interp [label="Interpret MS Data\n(Molecular Formula, Fragmentation)"]; integration [label="Integrate All Spectroscopic Data", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; confirmation [label="Structure Confirmation & Purity Assessment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Define edges start -> prep; prep -> nmr; prep -> ir; prep -> ms; nmr -> nmr_interp; ir -> ir_interp; ms -> ms_interp; nmr_interp -> integration; ir_interp -> integration; ms_interp -> integration; integration -> confirmation; }

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust framework for its structural elucidation and characterization. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and high-resolution mass spectrometry validates the elemental composition and provides insights into its fragmentation behavior. This in-depth guide serves as a valuable resource for researchers and scientists engaged in the development and analysis of piperidine-containing pharmaceutical compounds.

References

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review | MDPI [mdpi.com]

- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3-BENZOYLPIPERIDINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. scispace.com [scispace.com]

- 8. benchchem.com [benchchem.com]

- 9. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. scielo.br [scielo.br]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3-Benzoylpiperidine HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure, dynamics, and purity. For researchers and professionals in drug development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. 3-Benzoylpiperidine hydrochloride, a heterocyclic ketone, serves as a valuable building block in the synthesis of various pharmacologically active compounds. Its structural integrity is a critical determinant of its reactivity and the biological activity of its downstream products. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR characterization of 3-Benzoylpiperidine HCl, offering a detailed interpretation of its spectral features and robust protocols for data acquisition.

The protonated piperidine ring introduces conformational complexities and electronic effects that are sensitively probed by NMR. Understanding these nuances is key to confirming the identity and purity of the compound. This guide will delve into the assignment of proton and carbon signals, the interpretation of coupling constants to deduce conformational preferences, and the influence of the benzoyl substituent and the hydrochloride salt formation on the spectral data.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectral data, the molecular structure of this compound is presented below with a standardized atom numbering scheme. This numbering will be used consistently throughout this guide for the assignment of ¹H and ¹³C NMR signals.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the proton environment within the molecule. The chemical shifts, signal multiplicities, and integration values are key to its structural confirmation.

Predicted ¹H NMR Data

The following table summarizes the expected ¹H NMR spectral data for this compound, based on published data and established chemical shift principles.[1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-N1 (NH₂⁺) | ~9.0 - 10.0 | br s | - | 2H |

| H-10, H-12 (ortho-Ph) | 7.97 - 7.95 | m | - | 2H |

| H-11 (para-Ph) | 7.58 - 7.55 | m | - | 1H |

| H-9, H-13 (meta-Ph) | 7.49 - 7.45 | m | - | 2H |

| H-3 | 3.64 - 3.46 | m | - | 1H |

| H-2, H-6 (axial & equatorial) | 3.27 - 3.24 | m | - | 3H |

| H-2/H-6 (axial) | 3.10 | d | 12.3 | 1H |

| H-2/H-6 (axial) | 2.90 | dd | 12.4, 9.9 | 1H |

| H-5 (axial/equatorial) | 2.71 - 2.69 | m | - | 1H |

| H-4 (axial/equatorial) | 2.04 - 2.02 | m | - | 1H |

| H-4, H-5 (axial & equatorial) | 1.84 - 1.56 | m | - | 3H |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (H-9 to H-13): The protons on the benzoyl group appear in the aromatic region of the spectrum (δ 7.45-7.97 ppm). The ortho-protons (H-10, H-12) are the most deshielded due to the electron-withdrawing effect of the adjacent carbonyl group. The meta- (H-9, H-13) and para- (H-11) protons resonate at slightly higher fields. The multiplicity of these signals is complex due to second-order coupling effects, often appearing as multiplets.[2]

-

Piperidine Ring Protons (H-2 to H-6): The signals for the piperidine ring protons are found in the aliphatic region (δ 1.56-3.64 ppm). Their chemical shifts and coupling patterns are highly informative about the conformation of the six-membered ring.

-

Protons adjacent to Nitrogen (H-2, H-6): The protonation of the nitrogen atom to form the hydrochloride salt results in a significant downfield shift for the adjacent α-protons (H-2 and H-6) due to the inductive effect of the positively charged nitrogen.[3] These protons typically appear as complex multiplets due to coupling with each other (geminal coupling) and with the protons on the adjacent carbons (vicinal coupling).

-

Methine Proton (H-3): The proton at the C-3 position, which is attached to the benzoyl group, is expected to be deshielded and appear as a multiplet due to coupling with the protons on C-2 and C-4.

-

Methylene Protons (H-4, H-5): The protons on C-4 and C-5 will appear as complex multiplets, with their chemical shifts influenced by their axial or equatorial positions.

-

-

Ammonium Protons (N-H): The two protons on the positively charged nitrogen atom (NH₂⁺) are expected to appear as a broad singlet at a downfield chemical shift (typically δ 9-10 ppm). The broadness of this signal is due to rapid exchange with trace amounts of water in the solvent and quadrupolar relaxation effects from the nitrogen atom. This signal is a key indicator of the hydrochloride salt form.[3][4]

Conformational Analysis through Coupling Constants

The piperidine ring can exist in a chair conformation. The magnitude of the vicinal coupling constants (³J) between adjacent protons provides valuable information about the dihedral angles between them, as described by the Karplus equation.[5]

-

Axial-Axial Coupling (³J_ax,ax): A large coupling constant (typically 10-13 Hz) is indicative of a trans-diaxial relationship between two protons (dihedral angle of ~180°).

-

Axial-Equatorial (³J_ax,eq) and Equatorial-Equatorial (³J_eq,eq) Coupling: Smaller coupling constants (typically 2-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions (dihedral angles of ~60°).

The observed coupling constant of 12.3 Hz for one of the H-2/H-6 protons suggests a diaxial coupling, indicating that this proton is in an axial position and is coupled to another axial proton on an adjacent carbon. A detailed analysis of the coupling patterns, often aided by 2D NMR techniques, can allow for the assignment of the preferred chair conformation and the orientation of the benzoyl substituent.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the carbon framework of the molecule.

Predicted ¹³C NMR Data

The following table summarizes the expected ¹³C NMR chemical shifts for this compound.[1]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-7 (C=O) | 202.4 |

| C-8 (ipso-Ph) | 136.0 |

| C-11 (para-Ph) | 133.1 |

| C-9, C-13 (meta-Ph) | 128.7 |

| C-10, C-12 (ortho-Ph) | 128.3 |

| C-2 | 48.9 |

| C-6 | 46.3 |

| C-3 | 44.7 |

| C-5 | 28.0 |

| C-4 | 25.4 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C-7): The carbonyl carbon of the benzoyl group is the most deshielded carbon in the molecule, appearing at a characteristic downfield chemical shift of around 202.4 ppm.[6]

-

Aromatic Carbons (C-8 to C-13): The carbons of the phenyl ring resonate in the aromatic region (δ 128-136 ppm). The ipso-carbon (C-8), attached to the carbonyl group, is typically observed at a lower field compared to the other aromatic carbons.

-

Piperidine Ring Carbons (C-2 to C-6): The carbons of the piperidine ring appear in the aliphatic region.

-

Carbons adjacent to Nitrogen (C-2, C-6): Similar to the protons, the carbons alpha to the protonated nitrogen are deshielded and appear at lower field compared to the other piperidine carbons.

-

Substituted Carbon (C-3): The chemical shift of C-3 is influenced by the attached benzoyl group.

-

Methylene Carbons (C-4, C-5): The C-4 and C-5 carbons are the most shielded carbons in the piperidine ring.

-

Experimental Protocols

To obtain high-quality and reliable NMR data, adherence to standardized experimental protocols is crucial.

Sample Preparation

This compound is often hygroscopic, meaning it readily absorbs moisture from the atmosphere. Therefore, careful sample preparation is necessary to avoid the presence of a large water signal in the ¹H NMR spectrum, which can obscure signals of interest.

Protocol for NMR Sample Preparation of this compound:

-

Drying: Ensure the this compound sample is thoroughly dried under vacuum prior to use.

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for hydrochloride salts. The choice of solvent can influence chemical shifts.

-

Weighing and Dissolution:

-

For ¹H NMR, weigh approximately 5-10 mg of the dried sample directly into a clean, dry NMR tube.

-

For ¹³C NMR, a higher concentration is generally required, typically 20-50 mg.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

-

Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure a homogeneous solution is obtained.

-

Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to prevent line broadening in the spectrum.

-

Inert Atmosphere (Optional but Recommended): For highly hygroscopic samples, it is advisable to prepare the sample in a glove box under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture absorption.[1][7]

Caption: Workflow for NMR sample preparation.

Data Acquisition

The following are recommended starting parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, a longer delay of at least 5 times the longest T₁ relaxation time is recommended.

-

Number of Scans (ns): 8-16 scans are typically sufficient for a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg' on Bruker instruments).

-

Spectral Width: Approximately 220-240 ppm, centered around 100-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): A significantly higher number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Advanced NMR Techniques: 2D Correlation Spectroscopy

For an unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum, two-dimensional (2D) NMR experiments are invaluable.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). This is extremely useful for assigning the protonated carbons in the piperidine ring.[8][9]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C correlation). HMBC is crucial for identifying the connectivity between different parts of the molecule, such as connecting the piperidine ring protons to the benzoyl group carbons, and for assigning quaternary carbons (carbons with no attached protons) like the carbonyl and ipso-aromatic carbons.[8][10]

By combining the information from 1D and 2D NMR experiments, a complete and confident structural elucidation of this compound can be achieved.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. A thorough analysis of the chemical shifts, coupling constants, and signal integrations allows for the unambiguous confirmation of its identity and provides insights into the conformational preferences of the piperidine ring. The hydrochloride salt form is clearly identified by the characteristic downfield signal of the ammonium protons. For researchers and professionals in drug discovery and development, a comprehensive understanding of these NMR features is essential for quality control, reaction monitoring, and ensuring the integrity of this important synthetic intermediate. The application of the protocols and interpretive strategies outlined in this guide will enable the confident and accurate NMR characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. J-coupling - Wikipedia [en.wikipedia.org]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. organomation.com [organomation.com]

- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 9. Short-range heteronuclear correlation [chem.ch.huji.ac.il]

- 10. chem.as.uky.edu [chem.as.uky.edu]

The 3-Benzoylpiperidine Scaffold: A Versatile Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The 3-benzoylpiperidine moiety has emerged as a significant "privileged structure" in medicinal chemistry, a term designated for molecular frameworks capable of binding to multiple, unrelated biological targets.[1] Its combination of a rigid benzoyl group and a conformationally flexible piperidine ring provides a unique three-dimensional architecture that is amenable to extensive chemical modification. This guide offers a comprehensive analysis of the 3-benzoylpiperidine scaffold, exploring its synthesis, key therapeutic applications, and the nuanced structure-activity relationships (SAR) that govern its biological activity. As a Senior Application Scientist, this paper synthesizes field-proven insights with rigorous scientific data to provide a practical resource for researchers engaged in the design and development of novel therapeutics.

The Benzoylpiperidine Core: A Privileged Scaffold

The utility of the benzoylpiperidine scaffold stems from several advantageous properties. The piperidine ring, a ubiquitous feature in pharmaceuticals, imparts favorable pharmacokinetic properties, including improved aqueous solubility (when protonated) and the ability to cross the blood-brain barrier.[2][3] The benzoyl group provides a critical anchor point for interactions with biological targets, often acting as a hydrogen bond acceptor via its carbonyl oxygen.[4]

Furthermore, the scaffold is recognized for its metabolic stability and its role as a potential bioisostere of the piperazine ring, making it a highly attractive framework for drug design.[1][4][5][6][7] This bioisosteric replacement can be a crucial strategy in lead optimization, allowing chemists to fine-tune a compound's properties without drastically altering its core binding mode.[4] The lack of inherent chirality in the symmetric 4-benzoylpiperidine isomer also simplifies synthesis and biological evaluation, avoiding the complexities of stereoisomers.[6][8]

Synthetic Strategies and Methodologies

The synthesis of the benzoylpiperidine core is generally straightforward, utilizing safe and cost-effective reagents.[4][6] A common and robust approach involves the Friedel-Crafts acylation of an aromatic ring with a suitably N-protected piperidine derivative. This method offers high yields and allows for late-stage diversification.

Experimental Protocol: Synthesis of 1-Boc-3-Benzoylpiperidine

This protocol describes a representative synthesis starting from N-Boc-piperidine-3-carboxylic acid. The causality behind each step is explained to provide a self-validating system.

Step 1: Activation of the Carboxylic Acid

-

Procedure: To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere, oxalyl chloride (1.2 eq) is added dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF). The mixture is stirred at room temperature for 2 hours.

-

Causality: Oxalyl chloride is a classic and highly effective reagent for converting a carboxylic acid into a more reactive acyl chloride. DMF catalyzes this reaction by forming the Vilsmeier reagent in situ, which is the active acylating species. Anhydrous conditions are critical to prevent hydrolysis of the highly reactive acyl chloride intermediate.

Step 2: Friedel-Crafts Acylation

-

Procedure: In a separate flask, anhydrous aluminum chloride (AlCl₃, 1.5 eq) is suspended in anhydrous DCM at 0 °C. Benzene (5.0 eq) is added, followed by the dropwise addition of the acyl chloride solution from Step 1. The reaction is stirred at room temperature for 6-8 hours.

-

Causality: AlCl₃ is a strong Lewis acid that coordinates to the carbonyl oxygen of the acyl chloride, dramatically increasing the electrophilicity of the carbonyl carbon. This "super-electrophile" is then attacked by the electron-rich benzene ring to form the new carbon-carbon bond, which is the cornerstone of the Friedel-Crafts reaction. An excess of benzene is used both as a reagent and a solvent.

Step 3: Work-up and Purification

-

Procedure: The reaction is carefully quenched by pouring it onto crushed ice with concentrated HCl. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Causality: The acidic ice-water quench hydrolyzes any remaining reactive species and breaks up the aluminum complexes. The bicarbonate wash neutralizes residual acid, and the brine wash removes water-soluble impurities. Column chromatography provides the pure, N-protected 3-benzoylpiperidine.

Step 4: Deprotection and Salt Formation (Optional)

-

Procedure: The purified product from Step 3 is dissolved in a solution of HCl in diethyl ether or dioxane and stirred at room temperature. The resulting precipitate, 3-benzoylpiperidine HCl, is collected by filtration.

-

Causality: The tert-butoxycarbonyl (Boc) group is a standard amine protecting group that is stable to many reaction conditions but easily cleaved under strong acidic conditions. The formation of the hydrochloride salt enhances the compound's stability and aqueous solubility, which is often desirable for biological testing and formulation.

Visualization: Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Therapeutic Applications & Mechanistic Insights

The benzoylpiperidine scaffold is a cornerstone in the development of agents for a wide array of diseases, with a particularly strong footprint in treating Central Nervous System (CNS) disorders.[8][9][10]

Modulators of Monoamine Transporters

A primary application of this scaffold is in the design of inhibitors for monoamine transporters, particularly the dopamine transporter (DAT).[11] DAT is a membrane protein that controls dopamine levels in the synapse by mediating its reuptake into presynaptic neurons.[11] Inhibitors of DAT are critical for treating conditions like ADHD and have potential in substance abuse disorders.

The benzoylpiperidine framework provides an ideal template for DAT inhibitors. The protonatable piperidine nitrogen is thought to mimic the endogenous dopamine's primary amine, while the aromatic rings engage in crucial hydrophobic and π-stacking interactions within the transporter's binding pocket.

Structure-Activity Relationship (SAR) for DAT Inhibitors

Systematic modification of the benzoylpiperidine core has yielded potent and selective DAT inhibitors. Key SAR insights from various studies are summarized below.[12][13][14]

| Compound Series | Modification | Impact on Activity/Selectivity | Rationale |

| N-Benzylpiperidines | Electron-withdrawing group (e.g., -F, -NO₂) on N-benzyl ring | Increased potency and selectivity for DAT over SERT.[13] | The substituent likely alters the electronic properties and conformation of the N-benzyl moiety, optimizing its fit within a specific sub-pocket of the DAT. |

| N-Alkyl Linker | Two-carbon linker between piperidine and terminal aromatic ring | Higher potency for DAT inhibition compared to three-carbon linkers.[14] | A shorter linker provides optimal spatial arrangement between the core scaffold and the terminal aromatic group for binding to DAT. |

| Terminal Aromatic Group | Diphenyl group | Increased selectivity towards DAT.[14] | The bulky, hydrophobic diphenyl group is critical for engaging with a specific hydrophobic pocket in DAT, an interaction less favorable in SERT or NET. |

| Benzoyl Ring Bioisosteres | Replacement of a phenyl ring with thiophene | Well-tolerated and can lead to highly potent compounds.[12][13] | The thiophene ring maintains key aromatic interactions while potentially altering electronic properties and metabolic stability, leading to improved affinity. |

Visualization: Pharmacophore Model & Mechanism

The essential structural features required for high-affinity DAT binding can be represented by a pharmacophore model.

Caption: Key pharmacophoric features of a benzoylpiperidine-based DAT inhibitor.

The mechanism involves the compound competitively binding to the DAT, physically obstructing the re-entry of dopamine from the synaptic cleft into the presynaptic neuron. This leads to a prolonged presence and elevated concentration of dopamine in the synapse, enhancing dopaminergic signaling.

Caption: Mechanism of DAT inhibition by a 3-benzoylpiperidine derivative.

Broader Pharmacological Applications

The versatility of the benzoylpiperidine scaffold extends well beyond DAT inhibition. It is a key structural motif in:

-

Antipsychotics: As potent ligands for serotonin 5-HT₂A and dopamine D₂ receptors.[4][8]

-

Anticancer Agents: Serving as the basis for novel monoacylglycerol lipase (MAGL) inhibitors, which have shown antiproliferative activity in cancer cell lines.[2][6]

-

Neuroprotective Agents: In the development of dual-target inhibitors of acetylcholinesterase (AChE) and serotonin transporters for Alzheimer's disease.[15][16]

-

Antidiabetic and Antiparasitic Agents: Demonstrating the scaffold's broad applicability across diverse therapeutic areas.[4][5][7]

Future Directions and Conclusion

The 3-benzoylpiperidine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability, favorable physicochemical properties, and proven ability to interact with a wide range of biological targets have cemented its status as a valuable core for drug discovery.[1]

Future research will undoubtedly focus on leveraging novel synthetic methods to create more diverse and complex compound libraries based on this scaffold.[1] The application of computational chemistry and structure-based design will further rationalize the optimization of existing derivatives to enhance potency and selectivity. As our understanding of complex diseases deepens, the rational design of 3-benzoylpiperidine-based molecules targeting novel pathways will continue to be a promising avenue for the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review | MDPI [mdpi.com]

- 5. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]

- 8. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2009016088A1 - The use of benzamide derivatives for the treatment of cns disorders - Google Patents [patents.google.com]

- 10. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Understanding the Stereochemistry of 3-Benzoylpiperidine Derivatives: From Conformational Nuances to Pharmacological Implications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1][2] When substituted at the 3-position with a benzoyl group, a chiral center is introduced, opening a complex world of stereochemistry that profoundly dictates the molecule's interaction with biological systems. This guide provides a comprehensive exploration of the stereochemical landscape of 3-benzoylpiperidine derivatives. We will dissect the foundational principles of its conformational analysis, navigate the strategies for stereoselective synthesis, detail the critical analytical techniques for stereochemical assignment, and culminate in an understanding of how stereoisomerism governs pharmacological activity. This document is intended to serve as a practical and authoritative resource for professionals engaged in the design, synthesis, and evaluation of chiral piperidine-based compounds.

The Primacy of Stereochemistry in Piperidine-Based Drug Design

In drug development, a molecule's three-dimensional structure is not a trivial detail; it is the very language through which it communicates with biological targets like enzymes and receptors. Stereoisomers, molecules with the same connectivity but different spatial arrangements, can be thought of as having the same words but different grammar—leading to entirely different meanings.[3] One enantiomer might be a potent therapeutic agent, while its mirror image could be inactive or, in infamous cases like thalidomide, dangerously toxic.[4]

The piperidine ring, a saturated six-membered heterocycle, is a privileged structure due to its ability to present substituents in well-defined three-dimensional vectors, making it an ideal framework for optimizing ligand-receptor interactions.[2][5] Introducing a substituent like a benzoyl group at the 3-position creates a stereocenter, instantly bifurcating the molecule into (R) and (S) enantiomers. Understanding and controlling this single chiral center is paramount for developing safe and effective medicines.

Conformational Analysis: The Dynamic Geometry of the 3-Benzoylpiperidine Core

The therapeutic efficacy of a 3-benzoylpiperidine derivative is intrinsically linked to its preferred shape in solution. The piperidine ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain.[6] The introduction of a bulky benzoyl group at the C-3 position dictates the conformational equilibrium between two possible chair forms.

The two primary chair conformers are in equilibrium, differing in whether the C-3 benzoyl group occupies an axial or equatorial position.

-

Equatorial Conformer: The substituent points away from the ring's core. This is generally the more stable position for bulky groups as it minimizes steric clashes, specifically 1,3-diaxial interactions with the axial hydrogens on C-1 and C-5.

-

Axial Conformer: The substituent points vertically, parallel to the ring's axis. This orientation often introduces significant steric strain.

Computational studies and spectroscopic evidence from analogous substituted piperidines strongly suggest that the conformer with the 3-benzoyl group in the equatorial position is overwhelmingly favored to relieve steric hindrance.[6][7] However, the nature of the substituent on the piperidine nitrogen (N-1) can also influence this equilibrium, particularly in protonated salts where electrostatic interactions can stabilize axial conformers.[8]

Caption: Chair-flip equilibrium in 3-substituted piperidines.

Strategies for Stereoselective Synthesis

Achieving high enantiomeric purity is a critical objective in pharmaceutical manufacturing. Synthesizing a single enantiomer of a 3-benzoylpiperidine derivative typically involves one of two overarching strategies: asymmetric synthesis or chiral resolution.

Asymmetric Synthesis

This "chiral-by-design" approach aims to create the desired stereocenter selectively.

-

Catalytic Asymmetric Reactions: A powerful strategy involves the use of chiral catalysts. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction has been successfully used to synthesize enantioenriched 3-aryl tetrahydropyridines, which can then be reduced to the corresponding piperidines.[9]

-

Use of Chiral Auxiliaries: A chiral auxiliary, often derived from a natural product, can be temporarily attached to the starting material. It directs a subsequent reaction to occur on one face of the molecule, thereby setting the desired stereocenter. Phenylglycinol-derived oxazolopiperidone lactams are versatile intermediates that allow for the regio- and stereocontrolled introduction of substituents.[10][11]

-

Biocatalysis: Enzymes, such as imine reductases (IREDs), can exhibit exquisite stereoselectivity. Chemo-enzymatic cascades have been developed for the asymmetric dearomatization of pyridines to produce stereo-defined substituted piperidines.[12]

Caption: A generalized workflow for asymmetric piperidine synthesis.[9]

Chiral Resolution

This method involves synthesizing the compound as a racemic mixture (an equal mix of both enantiomers) and then separating them. While less elegant than asymmetric synthesis, it is often a pragmatic approach. The most common method is to react the racemic piperidine base with a chiral acid to form diastereomeric salts, which can often be separated by fractional crystallization due to their different physical properties.[13]

Analytical Verification of Stereochemistry

Once a chiral 3-benzoylpiperidine is synthesized, its stereochemical identity and purity must be rigorously confirmed. A multi-technique approach provides the most trustworthy and comprehensive characterization.[14]

| Technique | Purpose | Principle of Operation | Strengths | Limitations |

| Chiral HPLC/SFC | Quantify enantiomeric excess (ee) | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[15] | Gold standard for ee determination; high precision and accuracy. | Requires method development; does not determine absolute configuration. |

| NMR Spectroscopy | Determine relative stereochemistry & ee (with aids) | Coupling constants (J-values) reveal dihedral angles between protons, indicating axial/equatorial positions.[7][16] Chiral derivatizing agents (e.g., Mosher's acid) convert enantiomers into diastereomers with distinct NMR signals.[14][15] | Provides detailed structural information in solution; can determine ee without separation. | Determining absolute configuration is complex (e.g., Mosher's method); requires specialized reagents for ee. |

| X-ray Crystallography | Determine absolute configuration | Diffraction of X-rays by a single crystal reveals the precise 3D arrangement of atoms in the solid state.[6][14] | Unambiguous determination of absolute and relative stereochemistry. | Requires a suitable single crystal, which can be difficult to grow. |

| Vibrational Circular Dichroism (VCD) | Determine absolute configuration in solution | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12] | Provides absolute configuration in solution phase; complements X-ray data. | Requires comparison to computationally predicted spectra (DFT). |

Experimental Protocol: Enantiomeric Excess (ee) Determination by Chiral HPLC

This protocol outlines a self-validating system for determining the enantiomeric purity of a synthesized 3-benzoylpiperidine derivative.

-

Racemic Standard Preparation: First, synthesize or procure a small sample of the racemic 3-benzoylpiperidine derivative. This is essential for confirming peak identification and resolution.

-

Column and Mobile Phase Screening:

-

Causality: The choice of a Chiral Stationary Phase (CSP) is critical. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are highly versatile and often provide good separation for a wide range of compounds.[14]

-

Procedure: Screen several chiral columns (e.g., Chiralpak AD, Chiralcel OD) with various mobile phase compositions (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile with additives like diethylamine for basic compounds).

-

-

Method Optimization:

-

Inject the racemic standard and adjust the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks.

-

-

Sample Analysis:

-

Dissolve a precisely weighed amount of the synthesized, purportedly enantioenriched sample in the mobile phase.

-

Inject the sample onto the HPLC system using the optimized method.

-

-

Data Processing and Calculation:

-

Integrate the peak areas for both enantiomers (A1 and A2).

-

Calculate the enantiomeric excess using the formula: ee (%) = [|A1 - A2| / (A1 + A2)] * 100 .

-

-

Self-Validation:

-

Trustworthiness: Spike the enantioenriched sample with a small amount of the racemic standard. A trustworthy result will show an increase in the area of the minor peak, confirming its identity and the accuracy of the integration.

-

Caption: A general workflow for the determination of enantiomeric excess.[15]

The Pharmacological Divide: How Stereochemistry Dictates Biological Activity

The distinct three-dimensional shapes of (R)- and (S)-3-benzoylpiperidine enantiomers mean they will interact differently with chiral biological targets. This can lead to significant variations in potency, selectivity, and even the nature of the pharmacological response.[3][4]

A compelling example, while not a 3-benzoyl derivative, illustrates this principle clearly in a related piperidine-containing drug. For the potent calcium antagonist benidipine, which contains two chiral centers, the stereoisomers exhibit vastly different activities.[13]

| Stereoisomer | Absolute Configuration | Relative Hypotensive Activity |

| (+)-alpha-Isomer | (S, S) | Highly Potent (30-100x stronger than its enantiomer) |

| (-)-alpha-Isomer | (R, R) | Weakly Active |

| beta-Isomer | (R, S) / (S, R) | Little to no activity |

| (Data synthesized from a study on benidipine, a 1-benzyl-3-piperidinyl ester derivative)[13] |

This data powerfully demonstrates that the biological activity resides almost exclusively in one specific stereoisomer. The other isomers are, at best, inactive "isomeric ballast" or, at worst, potential sources of off-target effects or toxicity. For 3-benzoylpiperidine derivatives, one enantiomer may fit perfectly into a receptor's binding pocket, forming optimal hydrogen bonds, hydrophobic, and pi-stacking interactions, while its mirror image may be unable to bind effectively or may even bind to an entirely different receptor. This underscores the non-negotiable requirement to study stereoisomers as separate chemical entities in drug development.[4]

Conclusion

The stereochemistry of 3-benzoylpiperidine derivatives is a critical determinant of their function. A thorough understanding, beginning with the fundamental conformational preferences of the piperidine ring and extending through stereocontrolled synthesis and rigorous analytical characterization, is essential for any research or drug development program. The principles and protocols outlined in this guide emphasize a causality-driven, self-validating approach to ensure scientific integrity. By treating stereoisomers as distinct molecular entities, researchers can unlock the full therapeutic potential of this important chemical scaffold while minimizing the risks associated with isomeric impurities, ultimately leading to the development of safer and more effective medicines.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 10. Chiral oxazolopiperidone lactams: versatile intermediates for the enantioselective synthesis of piperidine-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 15. benchchem.com [benchchem.com]

- 16. ias.ac.in [ias.ac.in]

An In-Depth Technical Guide to the Solubility of 3-Benzoylpiperidine HCl in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Benzoylpiperidine hydrochloride (HCl) in various organic solvents. Recognizing the scarcity of published quantitative data for this specific compound, this document emphasizes the fundamental principles governing the solubility of amine hydrochlorides and presents detailed, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of solubility for applications in process chemistry, formulation development, and analytical sciences. We will delve into the theoretical underpinnings of solubility, provide step-by-step methodologies for both qualitative and quantitative assessment, and discuss the critical role of solvent selection.

Introduction: The Significance of Solubility for 3-Benzoylpiperidine HCl

3-Benzoylpiperidine and its derivatives are important structural motifs in medicinal chemistry, often investigated for their potential pharmacological activities. The hydrochloride salt of 3-Benzoylpiperidine is frequently synthesized to enhance its stability and aqueous solubility, which are crucial for pharmaceutical applications.[1] However, in many stages of drug development, from synthesis and purification to the preparation of analytical standards and formulation studies, understanding the compound's solubility in organic solvents is paramount.

The solubility of an active pharmaceutical ingredient (API) like this compound dictates the choice of solvents for crystallization, the efficiency of chromatographic purification, and the feasibility of developing various dosage forms.[2] A comprehensive solubility profile across a range of organic solvents enables chemists to optimize reaction conditions, prevent precipitation issues, and ensure the homogeneity of analytical samples.

This guide will first explore the physicochemical principles that govern the solubility of amine hydrochlorides and then provide robust protocols for the experimental determination of this compound's solubility.

Theoretical Considerations: The Physicochemical Drivers of Solubility